N-(2-methylphenyl)quinolin-4-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H14N2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(2-methylphenyl)quinolin-4-amine |
InChI |
InChI=1S/C16H14N2/c1-12-6-2-4-8-14(12)18-16-10-11-17-15-9-5-3-7-13(15)16/h2-11H,1H3,(H,17,18) |
InChI Key |
GPNKVYNFZYRYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=NC3=CC=CC=C32 |
Origin of Product |
United States |
The Enduring Significance of the Quinoline Scaffold in Medicinal Chemistry Research
The quinoline (B57606) ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. nih.govfrontiersin.org Its structural rigidity, combined with the presence of a nitrogen atom, imparts unique physicochemical properties that make it an attractive scaffold for drug design. frontiersin.orgmdpi.com The quinoline nucleus is not merely a passive framework; it actively participates in molecular interactions, often forming the basis for the development of potent and selective therapeutic agents. tandfonline.com
The versatility of the quinoline scaffold is evidenced by its presence in a multitude of approved drugs and clinical candidates targeting a diverse range of diseases. nih.govtandfonline.com From its historical importance in the development of antimalarial drugs like quinine (B1679958) and chloroquine (B1663885), the applications of quinoline derivatives have expanded to encompass anticancer, antibacterial, antiviral, anti-inflammatory, and antiparasitic agents. nih.govnih.gov The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its pharmacological profile, enabling researchers to optimize activity, selectivity, and pharmacokinetic properties. frontiersin.org This adaptability has cemented the quinoline scaffold's status as a "privileged structure" in drug discovery, a testament to its consistent ability to yield biologically active compounds. tandfonline.com
An Overview of N 2 Methylphenyl Quinolin 4 Amine As a Research Target
N-(2-methylphenyl)quinolin-4-amine, as its name suggests, features a 2-methylphenyl (o-tolyl) group attached to the 4-amino position of a quinoline (B57606) ring. This specific substitution pattern has drawn the interest of researchers exploring the structure-activity relationships of 4-aminoquinoline (B48711) derivatives. The introduction of the o-tolyl group can influence the compound's steric and electronic properties, potentially modulating its interaction with biological targets.
While specific, extensive research dedicated solely to this compound is not as widespread as for some other quinoline derivatives, its structural motif is found within broader studies on 4-anilinoquinolines. These studies often investigate a series of analogues to probe the effects of different substituents on the aniline (B41778) ring. For instance, research into inhibitors of Cyclin G Associated Kinase (GAK), a protein involved in viral and bacterial entry into host cells, has explored various 4-anilinoquinoline analogues. nih.gov In such studies, the position and nature of the substituent on the phenyl ring are critical determinants of potency and selectivity. nih.gov
The synthesis of this compound and related compounds can be achieved through established synthetic routes. A common method involves the reaction of a 4-chloroquinoline (B167314) with the appropriately substituted aniline, in this case, o-toluidine. researchgate.net This straightforward synthetic accessibility facilitates the generation of diverse libraries of analogues for biological screening.
Structure Activity Relationship Sar Studies for N 2 Methylphenyl Quinolin 4 Amine Derivatives
Positional and Substituent Effects on Biological Activity
The substitution pattern on both the quinoline (B57606) and the N-phenyl rings plays a pivotal role in modulating the biological activity of 4-anilinoquinoline derivatives. For instance, in the context of anticancer activity, the introduction of a fluorine atom at the C7-position of the quinoline core has been explored. A series of 7-fluoro-4-anilinoquinolines demonstrated cytotoxic activity against HeLa and BGC823 cancer cell lines. mdpi.com
The position of substituents on the aniline (B41778) ring is also critical. Studies on 2-morpholino-4-anilinoquinoline derivatives as potential antitumor agents against the HepG2 cell line showed that targeted alterations at the para and/or meta positions of the aniline ring significantly influenced anticancer efficacy. rsc.org Specifically, compounds with substitutions at these positions exhibited the highest activity. rsc.org In a different series of 4-anilinoquinolines investigated as tubulin depolymerization agents, a derivative, 14h , with a specific substitution pattern, showed exceptionally potent cytotoxic activity with IC50 values in the nanomolar range against multiple cancer cell lines. nih.gov
Quantitative structure-activity relationship (QSAR) analyses on related 2-(aryl)quinolin-4-amines have provided models to guide the design of new active compounds, demonstrating that the contributions of substituents to biological activity are often additive. nih.govnih.gov These studies underscore that even minor positional changes of a substituent can lead to significant differences in biological outcomes.
Impact of Amine and Phenyl Substituents on Target Affinity
The substituents on the amine linker and the phenyl ring are fundamental to the interaction of these molecules with their biological targets. The 4-anilino group itself is known to be a key pharmacophore, capable of interacting with hydrophobic pockets in protein targets, such as Epidermal Growth Factor Receptor (EGFR). mdpi.com Research has suggested that incorporating electron-donating groups on the benzene (B151609) ring of 4-anilinoquinazoline, a related scaffold, can enhance the electron density on the quinazoline (B50416) N1 atom, thereby increasing its interaction with EGFR. mdpi.com
In the development of antagonists for immunostimulatory CpG-oligodeoxynucleotides, a series of 2-phenylquinolines with various substituents at the C4-amino group and the phenyl ring were synthesized. nih.gov The results pointed to an interaction between the basic antagonist molecule and weakly acidic groups within the biological receptor. nih.gov The most effective antagonist identified in this study was N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine , which features significant substitution on both the C4-amine and the 2-phenyl ring. nih.gov
Furthermore, in a series of 2-morpholino-4-anilinoquinoline derivatives, the nature of the substituent on the aniline moiety was critical for activity and selectivity against the HepG2 cancer cell line. nih.gov The data below illustrates how different substituents on the C4-aniline ring affect cytotoxic activity.
| Compound | Aniline Substituent (R) | IC50 (μM) on HepG2 |
|---|---|---|
| 3c | 3,4-dichloro | 11.42 |
| 3d | 3-trifluoromethyl | 8.50 |
| 3e | 4-bromo-3-trifluoromethyl | 12.76 |
Data sourced from a study on 2-morpholino-4-anilinoquinoline derivatives showing their anticancer activity. rsc.orgnih.govrsc.org
This table demonstrates that halogen and trifluoromethyl substituents on the aniline ring lead to potent cytotoxic activity.
Influence of Quinoline Core Modifications on Efficacy and Selectivity
Modifications to the quinoline nucleus are a key strategy for modulating pharmacological efficacy and selectivity. The quinoline scaffold is recognized as a flexible core in drug design. rsc.org
One area of modification is the C2-position. In a series of 4-anilinoquinolines, the introduction of a morpholino group at C2 was investigated for its impact on antitumor activity. rsc.orgnih.gov This substitution, combined with various groups on the C4-anilino moiety, produced compounds with potent activity against liver cancer cells. nih.gov
The C3-position has also been a target for modification. For example, radical iodination at the C3-position of chloroquine (B1663885), a well-known 4-aminoquinoline (B48711), resulted in a decrease in its antimalarial activity by at least an order of magnitude. nih.gov This highlights the sensitivity of this position to substitution.
Substitutions on the benzo part of the quinoline ring are also crucial. As mentioned, a 7-fluoro substituent is a feature of some active 4-anilinoquinolines. mdpi.com In a separate study on quinoline-based multidrug resistance protein 2 (MRP2) inhibitors, the position of a benzoyl group on the quinoline ring was found to be important for activity. nih.gov Furthermore, a carboxyl group at the C4-position of the quinoline ring appeared to be important for interaction with MRP2, as its esterification to a methyl ester led to a decrease in inhibitory activity. nih.gov
The table below summarizes the antiproliferative activity of several 7-fluoro-4-anilinoquinoline derivatives against the BGC823 cell line, demonstrating the impact of quinoline and aniline substitutions.
| Compound | Aniline Substituent | IC50 (μM) on BGC823 |
|---|---|---|
| 1a | 3-chloro-4-fluoroaniline | 0.22 |
| 1b | 3-ethynylaniline | 0.25 |
| 1c | 3-bromoaniline | 0.27 |
| 1d | 3-chloroaniline | 0.35 |
| 1e | 3-methylaniline | 0.44 |
| Gefitinib | (Positive Control) | 0.77 |
Data from a study on 7-fluoro-4-anilinoquinolines as potential antitumor inhibitors. mdpi.com
These findings collectively indicate that strategic modification of the quinoline core at various positions is a powerful tool for fine-tuning the efficacy and selectivity of this class of compounds.
Computational and Theoretical Investigations of N 2 Methylphenyl Quinolin 4 Amine
Molecular Docking Simulations with Pharmacological Targets
Ligand-Protein Interaction Profiling
Understanding how N-(2-methylphenyl)quinolin-4-amine interacts with protein targets is fundamental to elucidating its mechanism of action. While direct experimental data on this specific compound is limited, computational docking studies on analogous 4-aminoquinoline (B48711) derivatives provide valuable insights into its potential binding modes.
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a protein's active site. For instance, studies on similar 4-aminoquinoline compounds targeting enzymes like dihydrofolate reductase have revealed key interactions. It is plausible that the quinoline (B57606) nitrogen of this compound acts as a hydrogen bond acceptor, a common feature for this class of compounds. The planar quinoline ring system is also likely to engage in π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within a protein's binding pocket. The 2-methylphenyl substituent can further influence binding affinity and selectivity through steric and hydrophobic interactions.
To illustrate the nature of these interactions, the following table summarizes typical interacting residues observed in docking studies of 4-aminoquinoline analogs with various protein targets.
| Protein Target Family | Interacting Amino Acid Residues (Examples) | Type of Interaction |
| Kinases | Asp, Glu, Met, Leu | Hydrogen Bonding, Hydrophobic |
| Dihydrofolate Reductase | Asp, Phe, Ser | Hydrogen Bonding, π-π Stacking |
| Tubulin | Cys, Leu, Val | Hydrophobic, van der Waals |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
2D and 3D-QSAR Methodologies
Both 2D and 3D-QSAR methodologies have been applied to series of 4-aminoquinoline derivatives to guide the design of new analogs with enhanced potency. asianpubs.orgnih.govugm.ac.idnih.gov
2D-QSAR studies typically correlate biological activity with physicochemical descriptors such as lipophilicity (logP), molar refractivity (MR), and electronic parameters. For a series of 7-chloro-4-aminoquinoline derivatives, it was found that these descriptors play a significant role in their antimalarial activity. asianpubs.org
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields around the molecules. nih.gov For a set of quinoline-based compounds, a 3D-QSAR model highlighted the importance of specific structural features for their anti-gastric cancer activity. nih.gov These models generate contour maps that indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thus guiding the modification of the lead compound, this compound.
A representative QSAR study on a series of 4-aminoquinoline analogues might yield a model with the following statistical parameters:
| Parameter | Value | Description |
| q² | 0.773 | Cross-validated correlation coefficient |
| r² | 0.881 | Non-cross-validated correlation coefficient |
| SEE | 0.35 | Standard error of estimate |
| F | 150.2 | F-test value |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into the stability of binding and the conformational changes that may occur over time. arabjchem.orgacs.orgmdpi.comnih.gov An MD simulation of this compound bound to a target protein would typically be run for tens to hundreds of nanoseconds. mdpi.com
Analysis of the simulation trajectory can reveal:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD suggests a stable binding mode.
Flexibility of the System: The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein upon ligand binding.
Key Interactions: The persistence of specific hydrogen bonds and hydrophobic contacts throughout the simulation can confirm their importance for binding.
Non-Covalent Interaction Analysis
The stability of the this compound-protein complex is governed by a network of non-covalent interactions. nih.govkinampark.com
Pi-Stacking Interactions
The aromatic quinoline ring and the phenyl ring of this compound are capable of engaging in π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, where the planar ring systems stack on top of each other, contribute significantly to the binding energy and specificity of the ligand. The relative orientation of the stacked rings (parallel or T-shaped) can influence the strength of the interaction.
Other Intermolecular Interactions
Computational and theoretical analyses are pivotal in elucidating the intricate network of intermolecular forces that govern the supramolecular assembly of crystalline solids. In the case of this compound, a comprehensive understanding of interactions beyond classical hydrogen bonding is crucial for rationalizing its crystal packing and predicting its physicochemical properties. Techniques such as Hirshfeld surface analysis and energy framework calculations provide quantitative insights into the nature and relative importance of various non-covalent contacts.
For similar quinoline derivatives, studies have revealed significant contributions from various intermolecular contacts. nih.govnih.govresearchgate.net For instance, H···H contacts often dominate, reflecting the high abundance of hydrogen atoms on the molecular surface. nih.govresearchgate.net C···H/H···C interactions, indicative of C–H···π and other van der Waals forces, also typically make a substantial contribution. nih.gov Interactions involving nitrogen atoms, such as N···H/H···N, are also observed and contribute to the stability of the crystal lattice. nih.gov
The electrostatic potential mapped onto the Hirshfeld surface can further illuminate the nature of these interactions by highlighting electron-rich and electron-poor regions of the molecule, which are prone to electrostatic interactions. nih.govnih.gov
It is important to note that the specific nature and strength of these intermolecular interactions in this compound would be influenced by the dihedral angle between the quinoline ring system and the 2-methylphenyl ring, as this conformation dictates the spatial arrangement of the interacting moieties. researchgate.netnih.gov
A detailed computational study on this compound would be necessary to generate specific data tables quantifying the contributions of these various intermolecular interactions to its crystal packing. Such an analysis would provide a more complete understanding of its solid-state behavior and guide the design of new materials with tailored properties.
Spectroscopic Characterization in Research and Development of N 2 Methylphenyl Quinolin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR Analysis
The aromatic region would show complex multiplets for the protons on both the quinoline (B57606) and the 2-methylphenyl rings. The single proton of the N-H group would likely appear as a broad singlet. The methyl group (CH₃) on the tolyl substituent would be a sharp singlet in the upfield region of the spectrum. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in N-(2-methylphenyl)quinolin-4-amine would produce a distinct signal. Based on analogous compounds, the spectrum is expected to show signals for all 16 carbon atoms. The carbons of the quinoline ring system would appear in the aromatic region, with C4, being attached to the nitrogen, showing a characteristic shift. The carbons of the 2-methylphenyl group would also resonate in this region, while the methyl carbon would give a signal at a much higher field.
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to the vibrational modes of the bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands indicating its key functional groups. A prominent band would be expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system and the phenyl ring would generate a series of bands in the 1500-1640 cm⁻¹ region. The C-N stretching vibration would be observed in the 1200-1350 cm⁻¹ range.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic compounds like this compound typically show strong Raman signals. The symmetric vibrations of the aromatic rings, which are often weak in FT-IR, are usually strong in the FT-Raman spectrum, particularly in the 1550-1650 cm⁻¹ region. This technique is highly effective for analyzing the skeletal vibrations of the quinoline and phenyl rings.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. The molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) would confirm the molecular weight of this compound.
The fragmentation pattern is influenced by the structure of the molecule. For N-aryl quinolinamines, common fragmentation pathways involve the cleavage of the C-N bond connecting the quinoline and phenyl moieties, as well as fragmentation of the quinoline ring itself, often through the loss of molecules like HCN. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.
X-ray Crystallography for Solid-State Structure Determination
While direct and specific X-ray crystallographic data for the compound this compound is not extensively available in public literature, a comprehensive understanding of its solid-state structure can be inferred by analyzing structurally similar quinoline derivatives. The following sections detail the anticipated crystal packing, supramolecular assembly, and conformational properties based on the crystallographic analysis of closely related compounds. This comparative approach provides a robust predictive model for the structural characteristics of this compound.
Crystal Packing and Supramolecular Assembly Analysis
The crystal packing and supramolecular assembly of N-aryl-quinolin-4-amine derivatives are predominantly governed by a network of non-covalent interactions, including hydrogen bonds and π-π stacking interactions.
In analogous structures, such as 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine, the molecules are linked into chains by N—H⋯N hydrogen bonds, which run along a crystallographic axis. researchgate.net These chains are further stabilized by C-H···N intermolecular interactions, resulting in a helical arrangement. researchgate.net The stability of this crystal packing is maintained by these hydrogen bonds in conjunction with van der Waals forces. researchgate.net Similarly, in other quinoline derivatives like 2-(4-Methylphenyl)quinoline-4-carboxylic acid, molecules are linked via O—H⋯N hydrogen bonds, forming chains that are then interconnected by C—H⋯O interactions to create two-dimensional networks. nih.gov
Furthermore, π-π stacking interactions are a common feature in the crystal structures of these aromatic compounds. For instance, in 2-(4-Methylphenyl)quinoline-4-carboxylic acid, significant π–π stacking is observed between the quinoline ring systems of adjacent molecules. nih.gov In N-(4-Chlorophenyl)quinolin-2-amine, the crystal structure is characterized by supramolecular layers in the ab plane that are mediated by C—H···π interactions. nih.gov The supramolecular assemblies of 7-amino-2,4-dimethylquinolinium salts also exhibit three-dimensional networks stabilized by a variety of hydrogen bonds (N–H⋯O, O–H⋯O, N–H⋯Cl, C–H⋯O, C–H⋯N, C–H⋯Cl) and C/N–H⋯π contacts, as well as π–π stacking interactions involving the quinoline moieties. weizmann.ac.ilplos.org
Based on these observations, it is highly probable that the crystal structure of this compound would be stabilized by a combination of N-H···N hydrogen bonds between the amine proton and the quinoline nitrogen of adjacent molecules, as well as potential C-H···π and π-π stacking interactions between the aromatic rings.
Table 1: Summary of Intermolecular Interactions in Related Quinoline Derivatives
| Compound Name | Intermolecular Interactions | Supramolecular Assembly |
| 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine | N—H⋯N, C-H···N | Helical chains researchgate.net |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | O—H⋯N, C—H⋯O, π–π stacking | Two-dimensional networks nih.gov |
| N-(4-Chlorophenyl)quinolin-2-amine | C—H···π | Supramolecular layers nih.gov |
| 7-amino-2,4-dimethylquinolinium salts | N–H⋯O, O–H⋯O, N–H⋯Cl, C–H⋯O, C–H⋯N, C–H⋯Cl, C/N–H⋯π, π–π stacking | Three-dimensional networks weizmann.ac.ilplos.org |
Dihedral Angle and Conformation Analysis
The conformation of N-aryl-quinolin-4-amines is largely defined by the dihedral angle between the quinoline ring system and the attached phenyl ring. This angle is influenced by the electronic and steric effects of the substituents on both ring systems.
In the case of 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine, the dihedral angle between the quinoline ring system and the phenyl ring is 50.18 (6)°. researchgate.net For N-(4-Chlorophenyl)quinolin-2-amine, a smaller twist is observed, with a dihedral angle of 18.85 (9)° between the two ring systems. nih.gov In another related compound, 2-(4-Methylphenyl)quinoline-4-carboxylic acid, the dihedral angle between the toluene (B28343) and quinoline mean planes is 25.29 (7)°. nih.gov
These variations highlight that the rotational freedom around the C-N bond allows for a range of stable conformations. The presence of the methyl group at the ortho position of the phenyl ring in this compound would likely introduce steric hindrance, leading to a larger dihedral angle compared to an unsubstituted N-phenyl derivative. This is to minimize the steric clash between the methyl group and the quinoline ring.
The quinoline ring system itself in these types of molecules is generally close to planar, although slight puckering can occur. researchgate.net For instance, in 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide, the quinoline ring system is not perfectly planar. researchgate.net
Table 2: Dihedral Angles in Related Quinoline Derivatives
| Compound Name | Ring Systems | Dihedral Angle (°) |
| 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine | Quinoline and Phenyl | 50.18 (6) researchgate.net |
| N-(4-Chlorophenyl)quinolin-2-amine | Quinoline and Benzene (B151609) | 18.85 (9) nih.gov |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | Toluene and Quinoline | 25.29 (7) nih.gov |
| N,N-diethyl-N'-[(quinolin-2-yl)methylidene]benzene-1,4-diamine | Quinoline and Phenylenediamine | 9.40 (4) researchgate.net |
| N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine | Quinazoline (B50416) and Imidazole | 66.35 researchgate.net |
Future Research Directions for N 2 Methylphenyl Quinolin 4 Amine
Design and Synthesis of Advanced N-(2-methylphenyl)quinolin-4-amine Analogues
The structural framework of this compound offers numerous opportunities for modification to enhance its therapeutic potential. Future efforts in designing and synthesizing advanced analogues should focus on systematic structure-activity relationship (SAR) studies. These studies will be crucial in understanding how modifications to the quinoline (B57606) core and the N-phenyl ring influence biological activity.
Key areas for synthetic modification include:
Substitution on the Quinoline Ring: Introducing a variety of substituents (e.g., halogens, alkoxy, alkyl, and nitro groups) at different positions of the quinoline nucleus can significantly impact the compound's electronic and steric properties, potentially leading to enhanced target affinity and selectivity. For instance, the introduction of a 7-chloro group on the quinoline ring is a common strategy in the development of antimalarial drugs. ucsf.edu
Modification of the N-phenyl Ring: Altering the substitution pattern on the 2-methylphenyl group can fine-tune the molecule's interaction with its biological targets. Exploring the effects of different substituents at various positions of this ring will be a critical aspect of lead optimization.
Introduction of Bioisosteres: Replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to novel analogues with improved pharmacological profiles.
A simple two-step synthesis method can be employed to create a diverse library of B-ring-substituted 4-hydroxyquinolines, which can then be converted to the corresponding 4-aminoquinolines for screening. ucsf.edu This approach allows for the systematic analysis of how ring substitutions affect biological activity against various targets.
Exploration of Novel Pharmacological Targets and Mechanisms
While quinoline derivatives have been extensively studied for their antimalarial and anticancer properties, the specific pharmacological targets and mechanisms of action for this compound remain largely unexplored. Future research should aim to identify and validate novel molecular targets for this compound and its analogues.
Promising areas of investigation include:
Kinase Inhibition: Many quinoline derivatives have shown potent inhibitory activity against various protein kinases involved in cancer cell proliferation and survival. For example, derivatives of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine have been identified as potent inhibitors of VEGFR-2 kinase, a key player in angiogenesis. nih.govresearchgate.net Screening this compound and its analogues against a panel of kinases could reveal novel anticancer leads.
Antimicrobial Activity: The quinoline scaffold is present in several antibacterial agents. Investigating the potential of this compound derivatives to inhibit bacterial growth, potentially by targeting DNA gyrase or other essential bacterial enzymes, could lead to the development of new antibiotics.
Modulation of Other Cellular Pathways: The unique structure of this compound may allow it to interact with other cellular targets beyond kinases and bacterial enzymes. High-throughput screening and chemoproteomic approaches could be employed to identify novel binding partners and unravel new mechanisms of action. For instance, some 4-anilinoquinolinylchalcone derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). nih.gov
The table below summarizes the biological activities of some representative quinoline derivatives, highlighting the potential therapeutic areas for this compound analogues.
| Compound Class | Pharmacological Target/Activity | Reference |
| N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives | VEGFR-2 kinase inhibition | nih.govresearchgate.net |
| 4-Anilinoquinolinylchalcone derivatives | Induction of apoptosis via ROS | nih.gov |
| 4-Aminoquinoline (B48711) derivatives | Antimalarial activity | ucsf.eduplos.org |
Integration of Advanced Computational Approaches in Drug Design
In silico methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. The integration of advanced computational approaches will be vital for accelerating the development of this compound-based therapeutics.
Key computational strategies to be employed include:
Molecular Docking: Docking studies can predict the binding modes of this compound analogues within the active sites of potential biological targets. This information can guide the design of new derivatives with improved binding affinities and selectivities. For example, docking simulations have been used to understand the interaction of quinoline derivatives with the ATP-binding site of VEGFR-2. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the structural features of this compound analogues and their biological activities. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the stability of the interaction and the role of specific residues in binding. Such simulations have been used to corroborate the stability of quinoline compounds within the binding pocket of their target proteins. rsc.org
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the drug discovery process. nih.govnih.gov
Development of Robust Synthetic Methodologies
The efficient and versatile synthesis of this compound and its analogues is crucial for enabling extensive SAR studies and the production of lead candidates. While classical methods for quinoline synthesis exist, the development of more robust and modern synthetic methodologies is a key area for future research.
Promising synthetic strategies include:
Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl amines and can be applied to the coupling of 4-chloroquinolines with 2-methylaniline. mdpi.com
One-Pot Multicomponent Reactions: Developing one-pot procedures that combine several synthetic steps can significantly improve efficiency and reduce waste. For example, aza hetero-Diels-Alder reactions have been explored for the synthesis of highly substituted 4-aminoquinolines. rsc.org
Metal-Free Synthetic Routes: The development of metal-free synthetic methods is an important goal in green chemistry. Exploring strategies such as intramolecular cyclization of 2-aminochalcones offers a promising metal-free approach to quinoline synthesis. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction times and improve yields in the synthesis of heterocyclic compounds, including quinolines. rsc.org
The table below outlines various synthetic methods that can be adapted for the preparation of this compound and its derivatives.
| Synthetic Method | Description | Reference |
| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an amine with an aryl halide. | mdpi.com |
| Aza hetero-Diels-Alder Reaction | A [4+2] cycloaddition to form a dihydropyridine (B1217469) ring, which can be oxidized to a quinoline. | rsc.org |
| Intramolecular Cyclization of 2-Aminochalcones | A metal-free approach involving the cyclization of an enone precursor. | nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | rsc.org |
| Classical Condensation | Reaction of 4,7-dichloroquinoline (B193633) with an appropriate amine. | plos.org |
Application in Chemical Biology Tools and Probes
Beyond their therapeutic potential, this compound analogues can be developed into valuable chemical biology tools to study biological processes. By incorporating specific functional groups, these compounds can be transformed into probes for target identification, imaging, and mechanistic studies.
Future applications in chemical biology include:
Fluorescent Probes: Introduction of a fluorophore onto the this compound scaffold could enable the visualization of its subcellular localization and interaction with biological targets using fluorescence microscopy.
Photoaffinity Labels: Incorporating a photoreactive group would allow for the covalent labeling of binding partners upon photoactivation, facilitating their identification and characterization.
Biotinylated Probes: Attaching a biotin (B1667282) tag would enable the affinity-based purification of target proteins from cell lysates, a powerful technique for target discovery and validation.
PET Tracers: Radiolabeling of this compound derivatives could lead to the development of novel positron emission tomography (PET) tracers for in vivo imaging of specific biological targets, such as aggregated proteins in neurodegenerative diseases. mdpi.com
The development of such chemical probes will not only advance our understanding of the biological activities of this compound but also provide powerful tools for the broader scientific community to investigate complex biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
